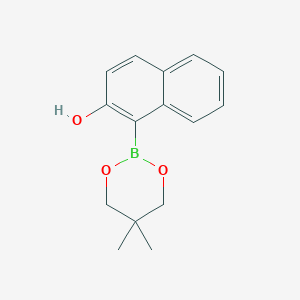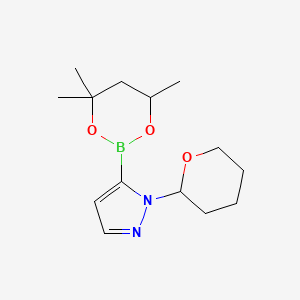
(2E)-3-(3-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, hereafter referred to as compound X, is a synthetic organic compound of chemical interest due to its unique properties and potential applications in scientific research. Compound X is a member of the family of compounds known as enones, which are characterized by the presence of a carbon-carbon double bond and a ketone group. Compound X has been studied extensively in recent years due to its potential applications in a variety of scientific disciplines, including biochemistry, pharmacology, and medicinal chemistry. In
Scientific Research Applications
Compound X has been studied extensively in recent years due to its potential applications in a variety of scientific disciplines. It has been used as a model compound for studying the structure and reactivity of enones, and has been used in a variety of biochemical and pharmacological studies. Compound X has also been studied for its potential applications in medicinal chemistry, as it has been found to possess anti-inflammatory, anti-tumor, and antifungal properties.
Mechanism of Action
The mechanism of action of compound X is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase. Cyclooxygenase is an enzyme involved in the synthesis of prostaglandins, which are important mediators of inflammation. By inhibiting the activity of cyclooxygenase, compound X is thought to reduce inflammation.
Biochemical and Physiological Effects
Compound X has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that compound X is an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Compound X has also been found to possess anti-inflammatory, anti-tumor, and antifungal properties. In addition, compound X has been found to possess anti-cancer and anti-angiogenic properties in animal models.
Advantages and Limitations for Lab Experiments
Compound X has several advantages and limitations when used in laboratory experiments. One of the major advantages of compound X is that it is relatively easy to synthesize and is available in a variety of forms, including powder, liquid, and solid. Compound X is also relatively stable and has a long shelf-life. However, compound X is also relatively expensive and can be toxic in high concentrations.
Future Directions
The potential applications of compound X are vast, and there are many future directions for research. One promising area of research is the exploration of compound X’s potential applications in cancer therapy. Compound X has been found to possess anti-cancer and anti-angiogenic properties in animal models, and further research is needed to determine if these properties can be exploited in the treatment of cancer. Additionally, further research is needed to explore the potential of compound X as an anti-inflammatory drug. Finally, further research is needed to explore the potential of compound X as an anti-fungal agent.
Synthesis Methods
Compound X can be synthesized using a variety of methods. The most common method is a nucleophilic substitution reaction, which involves the reaction of a nucleophile with an electrophilic carbon atom. This reaction is typically performed in the presence of a base, such as sodium hydroxide. The reaction of a nucleophile with the electrophilic carbon atom of compound X produces the desired product in high yields. Other methods of synthesis, such as the Wittig reaction and the Stork enamine reaction, have also been used to synthesize compound X.
properties
IUPAC Name |
(E)-3-(3-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDJIOQUJSDLDX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














